

# 3-Isochromanone chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Isochromanone**

Cat. No.: **B1583819**

[Get Quote](#)

An In-depth Technical Guide to **3-Isochromanone** for Researchers and Drug Development Professionals

## Introduction

**3-Isochromanone**, a heterocyclic compound belonging to the lactone class of organic molecules, has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of more complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of **3-Isochromanone**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role in drug development.

## Chemical Structure and IUPAC Name

The chemical structure of **3-Isochromanone** consists of a bicyclic system where a benzene ring is fused to a dihydropyranone ring. The systematic IUPAC name for this compound is 3,4-dihydro-1H-isochromen-3-one.

Chemical Structure:

- Molecular Formula: C<sub>9</sub>H<sub>8</sub>O<sub>2</sub>
- CAS Number: 4385-35-7

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3-Isochromanone** is presented in the table below for easy reference and comparison.

| Property                                 | Value                                                                                                                    |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight                         | 148.16 g/mol                                                                                                             |
| Appearance                               | White to off-white crystalline solid                                                                                     |
| Melting Point                            | 80-82 °C                                                                                                                 |
| Boiling Point                            | 130 °C at 1 mmHg                                                                                                         |
| Solubility                               | Soluble in methanol and chloroform; sparingly soluble in water. <a href="#">[1]</a>                                      |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ 7.20-7.40 (m, 4H, Ar-H), 5.30 (s, 2H, Ar-CH <sub>2</sub> -O), 3.70 (s, 2H, CH <sub>2</sub> -C=O)                       |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ 171.0 (C=O), 138.0, 134.0, 129.0, 128.0, 127.5, 125.0 (aromatic C), 70.0 (O-CH <sub>2</sub> ), 35.0 (CH <sub>2</sub> ) |
| IR (KBr, cm <sup>-1</sup> )              | ~1745 (C=O, ester), ~1240 (C-O stretch)                                                                                  |
| Mass Spectrum (m/z)                      | 148 (M+), 104, 90                                                                                                        |

## Experimental Protocols: Synthesis of 3-Isochromanone

Several synthetic routes to **3-Isochromanone** have been reported. Below are detailed methodologies for two common approaches.

### Method 1: From o-Tolylacetic Acid

This industrial-scale synthesis involves the chlorination of o-tolylacetic acid followed by intramolecular cyclization.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 1: Chlorination of o-Tolylacetic Acid

- Charge a glass-lined reactor with o-tolylacetic acid (1.0 eq) and a suitable inert solvent such as chlorobenzene.
- Heat the mixture to 75-80 °C with stirring.
- Add a free radical initiator, for example, 2,2'-azobis(2-methylbutyronitrile) (AIBN), dissolved in a small amount of the solvent.
- Slowly add sulphuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) (1.1-1.2 eq) over 3-4 hours, maintaining the temperature at 75-80 °C.
- After the addition is complete, hold the reaction mixture at the same temperature for 1 hour to ensure complete reaction.

#### Step 2: Cyclization to **3-Isochromanone**

- Cool the reaction mixture to 60 °C.
- Slowly add a 50% aqueous solution of potassium hydroxide (KOH) followed by a catalytic amount of potassium iodide (KI).
- Adjust the pH to approximately 6.8 with a 20% aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Allow the phases to separate and collect the organic layer.
- Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- The crude product can be purified by crystallization from a suitable solvent system, such as methylcyclohexane, to yield **3-Isochromanone** as a crystalline solid.

## Method 2: Baeyer-Villiger Oxidation of 2-Indanone

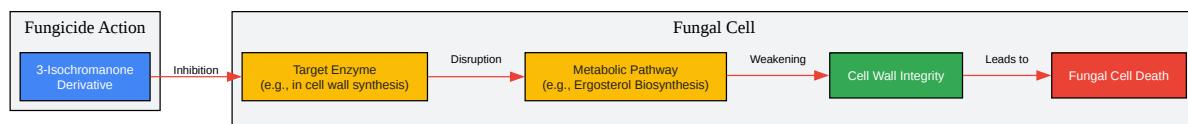
This method utilizes a Baeyer-Villiger rearrangement to convert a cyclic ketone into a lactone.

#### Step 1: Oxidation Reaction

- Dissolve 2-indanone (1.0 eq) in an appropriate solvent like dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise to the solution while maintaining the temperature at room temperature.
- Stir the reaction mixture for 40-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

#### Step 2: Work-up and Purification

- Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize any remaining acid, followed by a wash with a saturated aqueous solution of sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) to reduce excess peroxy acid.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain pure **3-Isochromanone**.[\[1\]](#)


## Applications in Drug Development and Agrochemicals

**3-Isochromanone** serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.

- Pharmaceuticals: It is a key building block for the synthesis of certain isoquinoline alkaloids and their analogs, which have shown a wide range of pharmacological activities, including potential as vasorelaxants.
- Agrochemicals: The compound is utilized in the production of fungicides.[\[1\]](#) Its derivatives have been shown to possess fungicidal properties, making them valuable in the development of new crop protection agents. The mechanism of action is believed to involve the inhibition of crucial fungal enzymes.[\[1\]](#)

# Fungicidal Mechanism of Action: A Proposed Pathway

While the specific molecular targets of **3-Isochromanone**-based fungicides are a subject of ongoing research, a plausible mechanism of action involves the inhibition of key fungal metabolic pathways. The following diagram illustrates a generalized workflow of how such a fungicide might disrupt fungal cell integrity.



[Click to download full resolution via product page](#)

Caption: Proposed fungicidal mechanism of a **3-Isochromanone** derivative.

## Conclusion

**3-Isochromanone** is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. The synthetic protocols outlined in this guide provide reliable methods for its preparation in a laboratory or industrial setting. Its utility as a versatile intermediate, particularly in the development of new pharmaceuticals and agrochemicals, underscores its importance in modern chemical research. Further investigation into the biological activities of novel **3-Isochromanone** derivatives is a promising area for future drug discovery and development efforts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 3. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 4. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]
- To cite this document: BenchChem. [3-Isochromanone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583819#3-isochromanone-chemical-structure-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)